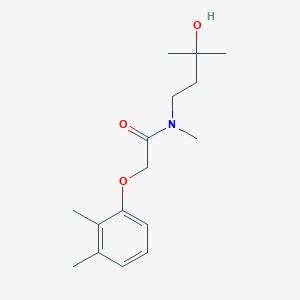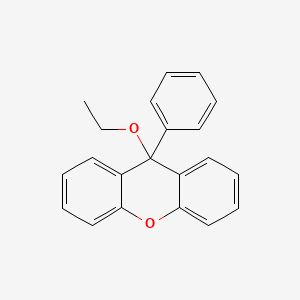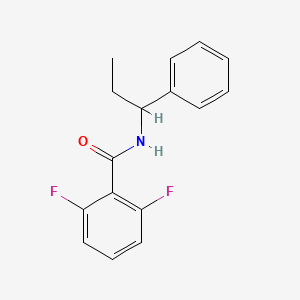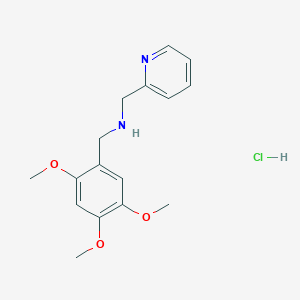
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde and 4-propylpiperazine.
Formation of Intermediate: The aldehyde group of 4-chloro-2,5-dimethoxybenzaldehyde is first converted to an acetamide intermediate through a condensation reaction with an appropriate amine.
Final Product: The intermediate is then reacted with 4-propylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-isopropylpiperazin-1-yl)acetamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a propyl group on the piperazine moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-4-5-20-6-8-21(9-7-20)12-17(22)19-14-11-15(23-2)13(18)10-16(14)24-3/h10-11H,4-9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQIYDQBJMZSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5443053.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5443058.png)
![4-[(3-carboxyphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5443064.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5443072.png)

![5-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5443084.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-[4-(PIPERIDIN-1-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE](/img/structure/B5443104.png)
![3,7-dimethyl-11-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5443110.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5443145.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B5443159.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-ethoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5443161.png)
